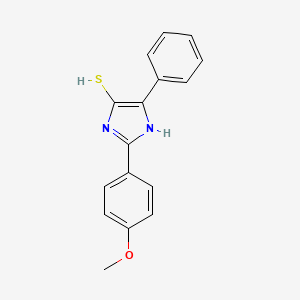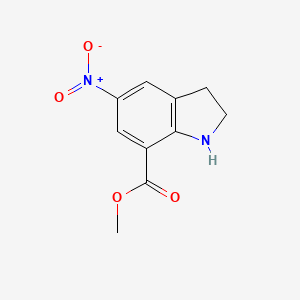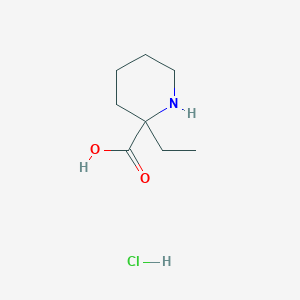![molecular formula C7H4ClIN2 B1452368 4-Cloro-3-yodo-1H-pirrolo[3,2-c]piridina CAS No. 1190313-39-3](/img/structure/B1452368.png)
4-Cloro-3-yodo-1H-pirrolo[3,2-c]piridina
Descripción general
Descripción
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes analgésicos y sedantes
4-Cloro-3-yodo-1H-pirrolo[3,2-c]piridina: los derivados se han estudiado por su potencial como agentes analgésicos y sedantes. Estos compuestos pueden interactuar con varios objetivos biológicos para modular la percepción del dolor e inducir la sedación, lo que los hace valiosos para el desarrollo de nuevas terapias para el manejo del dolor .
Tratamiento de enfermedades neurológicas
La investigación ha indicado que estos derivados se pueden utilizar para tratar enfermedades del sistema nervioso. Su capacidad para cruzar la barrera hematoencefálica e interactuar con los receptores del sistema nervioso central ofrece una vía para la intervención terapéutica en trastornos neurológicos .
Trastornos del sistema inmunológico
Los compuestos han mostrado promesa en el tratamiento de enfermedades relacionadas con el sistema inmunológico. Al modular las respuestas inmunitarias, podrían utilizarse potencialmente en el tratamiento de enfermedades autoinmunitarias y condiciones inflamatorias .
Actividad antidiabética
This compound: se ha descubierto que los derivados exhiben propiedades antidiabéticas. Pueden desempeñar un papel en la regulación de la insulina o el metabolismo de la glucosa, lo cual es crucial para el desarrollo de nuevos medicamentos antidiabéticos .
Propiedades antimicobacterianas
Estos compuestos han demostrado actividad antimicobacteriana, lo que sugiere su uso en la lucha contra las infecciones micobacterianas como la tuberculosis. Su mecanismo de acción podría implicar la inhibición del crecimiento micobacteriano o la interferencia con procesos bacterianos esenciales .
Actividades antivirales y antitumorales
Se ha informado que los derivados poseen actividades antivirales y antitumorales. Podrían inhibir la replicación viral o dirigirse a la proliferación de células cancerosas, lo que los convierte en candidatos potenciales para terapias antivirales y tratamiento del cáncer .
Propiedades
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDNJKJGGOYQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696624 | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-39-3 | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1452286.png)



![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)




![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)




